molecular formula C19H17NO3 B1683991 LY294002 CAS No. 154447-36-6

LY294002

Cat. No.: B1683991
CAS No.: 154447-36-6
M. Wt: 307.3 g/mol
InChI Key: CZQHHVNHHHRRDU-UHFFFAOYSA-N
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Description

LY294002 is a synthetic organic compound known for its significant role as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K).

Mechanism of Action

Target of Action

LY294002, also known as 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one, is a specific inhibitor of phosphatidylinositol 3-kinase (PI3K) . It also shows activity against serine/threonine-protein kinase pim-1 . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

This compound interacts with its targets by inhibiting their kinase activity. Specifically, it abolishes PI3K activity when used at a concentration of 50 μM . This inhibition is reversible, distinguishing this compound from other PI3K inhibitors that act irreversibly .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound blocks the activation of Akt, a key player in this pathway . This leads to a decrease in downstream signaling, which can affect various cellular processes, including cell cycle progression, apoptosis, and metabolism .

Pharmacokinetics

It is known that this compound is a small molecule, which suggests it may have good bioavailability and can easily penetrate cell membranes .

Result of Action

The inhibition of the PI3K/Akt signaling pathway by this compound can lead to various molecular and cellular effects. For instance, it can induce apoptosis, or programmed cell death, in certain types of cancer cells . It can also cause cell cycle arrest, preventing the cells from dividing and proliferating .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs can affect its action. Research has shown that the combination of this compound with other drugs, such as sorafenib, can have a synergistic effect, leading to more efficient induction of apoptosis in cancer cells . Furthermore, the cellular environment, including the presence of growth factors and hormones, can also influence the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

LY294002 is a highly selective inhibitor of phosphatidylinositol 3-kinase . It specifically abolishes PI3 kinase activity but does not inhibit other lipid and protein kinases such as PI4 kinase, PKC, MAP kinase or c-Src . It acts on the ATP-binding site of the PI3K enzyme .

Cellular Effects

This compound has been shown to inhibit cell proliferation and induce apoptosis in various types of cells . For instance, it has been shown to inhibit the phosphorylation of Akt (S473), a key player in cell survival and proliferation, in nasopharyngeal carcinoma cells . In acute myeloid leukemia (AML) cells, this compound can block PI3K/AKT signaling, further inhibit glycolysis to disturb ATP production, and finally induce cell apoptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the ATP-binding site of the PI3K enzyme, thus selectively inhibiting the PI3K-Akt nexus . This inhibition leads to a decrease in the phosphorylation of Akt, a key player in cell survival and proliferation . The inhibition of PI3K/AKT signaling by this compound can further inhibit glycolysis, disturb ATP production, and finally induce cell apoptosis .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings. For instance, in nasopharyngeal carcinoma cells, this compound was shown to inhibit cell proliferation and induce apoptosis over a period of 24 hours

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PI3K, this compound can block this pathway, leading to a decrease in Akt phosphorylation and a subsequent decrease in cell survival and proliferation .

Preparation Methods

The synthesis of LY294002 typically involves the reaction of 2-chloro-4H-1-benzopyran-4-one with morpholine and phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through crystallization .

Chemical Reactions Analysis

LY294002 undergoes various chemical reactions, including:

Scientific Research Applications

LY294002 has a wide range of applications in scientific research:

Comparison with Similar Compounds

LY294002 can be compared with other PI3K inhibitors such as wortmannin and copanlisib. While wortmannin is also a potent PI3K inhibitor, it has a different chemical structure and mechanism of action. Copanlisib, on the other hand, is a more selective inhibitor of PI3K-α and PI3K-δ isoforms and is used in the treatment of certain types of lymphoma . The unique structure of this compound, with its morpholine and benzopyran moieties, contributes to its specificity and effectiveness as a PI3K inhibitor .

Similar Compounds

Properties

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHHVNHHHRRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042650
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-36-6
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-294002
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 154447-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286
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Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-294002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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